bis(N-Cbz)-2-deoxystreptamine
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Overview
Description
Bis(N-Cbz)-2-deoxystreptamine: is a compound that features two benzyloxycarbonyl (Cbz) protecting groups attached to the amino groups of 2-deoxystreptamine. The Cbz group is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. This compound is significant in the field of synthetic organic chemistry due to its role in the preparation of complex molecules, particularly in the synthesis of antibiotics and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Cbz)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine with benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base such as sodium carbonate or potassium carbonate. The general reaction scheme is as follows:
- Dissolve 2-deoxystreptamine in a suitable solvent such as methanol or ethanol.
- Add benzyloxycarbonyl chloride (Cbz-Cl) to the solution.
- Introduce a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(N-Cbz)-2-deoxystreptamine undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the Cbz protecting groups using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Cleavage of the Cbz groups using strong acids such as hydrochloric acid or trifluoroacetic acid.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Acidolysis: Hydrochloric acid, trifluoroacetic acid.
Nucleophilic Substitution: Carboxylic acids, acid chlorides, anhydrides.
Major Products Formed:
Deprotected Amines: Resulting from hydrogenolysis or acidolysis.
Amides and Peptides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Bis(N-Cbz)-2-deoxystreptamine is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of antibiotics and other pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions, as the deprotected form can mimic natural substrates.
Medicine: Utilized in the development of new therapeutic agents, including antibiotics and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of bis(N-Cbz)-2-deoxystreptamine primarily involves the protection of amino groups, which prevents unwanted side reactions during synthetic processes. The Cbz groups are stable under basic and neutral conditions but can be selectively removed under acidic or hydrogenolytic conditions. This selective protection and deprotection strategy allows for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Bis(N-Boc)-2-deoxystreptamine: Uses tert-butoxycarbonyl (Boc) groups for protection.
Bis(N-Fmoc)-2-deoxystreptamine: Uses fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Bis(N-Alloc)-2-deoxystreptamine: Uses allyloxycarbonyl (Alloc) groups for protection.
Uniqueness: Bis(N-Cbz)-2-deoxystreptamine is unique due to the stability of the Cbz protecting groups under a wide range of conditions and their ease of removal using hydrogenolysis or acidolysis. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C22H26N2O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
benzyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20? |
InChI Key |
GIOOUAKNEMYNSA-SYBFEITBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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